molecular formula C9H11N3O B14672890 1-Methoxymethyl-2-aminobenzimidazole

1-Methoxymethyl-2-aminobenzimidazole

Cat. No.: B14672890
M. Wt: 177.20 g/mol
InChI Key: DBBBPSZFMYIIKG-UHFFFAOYSA-N
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Description

1-Methoxymethyl-2-aminobenzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxymethyl-2-aminobenzimidazole can be synthesized through the reaction of methoxymethyl chloride with the sodium salt of 2-aminobenzimidazole in absolute dioxane . This method involves the nucleophilic substitution of the methoxymethyl group onto the benzimidazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxymethyl-2-aminobenzimidazole undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.

Major Products Formed:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-Methoxymethyl-2-aminobenzimidazole involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxymethyl group can enhance its lipophilicity, facilitating its passage through cell membranes. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: 1-Methoxymethyl-2-aminobenzimidazole is unique due to the presence of both methoxymethyl and amino groups, which enhance its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

1-(methoxymethyl)benzimidazol-2-amine

InChI

InChI=1S/C9H11N3O/c1-13-6-12-8-5-3-2-4-7(8)11-9(12)10/h2-5H,6H2,1H3,(H2,10,11)

InChI Key

DBBBPSZFMYIIKG-UHFFFAOYSA-N

Canonical SMILES

COCN1C2=CC=CC=C2N=C1N

Origin of Product

United States

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